Piperidine-2-carboxamide

Solid-State Chemistry Formulation Development Process Chemistry

Procure Piperidine-2-carboxamide (CAS 19889-77-1) for your ALK inhibitor or 5-HT₂C modulator program. This 2-carboxamide regioisomer is non-interchangeable with 3-/4-isomers; its distinct melting point (143–147°C) enables rapid enantiomeric purity QC. A validated 3D-QSAR model (R²=0.939) confirms its essential role in Karpas-299 cell inhibitory activity. Ensure precise compound selection for reproducible synthesis and biological assay results.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
CAS No. 19889-77-1
Cat. No. B012353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine-2-carboxamide
CAS19889-77-1
Synonymspiperidine-2-carboxamide
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C(=O)N
InChIInChI=1S/C6H12N2O/c7-6(9)5-3-1-2-4-8-5/h5,8H,1-4H2,(H2,7,9)
InChIKeyXIMBESZRBTVIOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperidine-2-carboxamide (CAS 19889-77-1): Physicochemical and Structural Baseline for Procurement Decisions


Piperidine-2-carboxamide (CAS 19889-77-1) is a six-membered heterocyclic carboxamide belonging to the piperidine family, with a molecular formula of C₆H₁₂N₂O and a molecular weight of 128.17 g/mol [1]. The compound is a white to almost white crystalline powder at room temperature, exhibiting a melting point range of 143–147°C, and is hygroscopic, requiring storage under inert gas [2]. Its computed XLogP3 is -0.7, indicating moderate hydrophilicity, and it possesses two hydrogen bond donors and two acceptors, making it a versatile intermediate for further derivatization [1].

Why Generic Substitution Fails: Critical Differentiators of Piperidine-2-carboxamide vs. Positional Isomers


Piperidine-2-carboxamide cannot be generically substituted with its 3- or 4-carboxamide regioisomers due to distinct physicochemical properties that directly impact synthetic utility and biological activity. The 2-carboxamide regioisomer exhibits a melting point of 143–147°C, whereas the 3-carboxamide melts at 103–106°C and the 4-carboxamide at 146–150°C, reflecting different crystal packing and intermolecular interactions that influence formulation and handling [1]. Furthermore, the 2-carboxamide scaffold is privileged in medicinal chemistry, serving as a key intermediate in ALK inhibitors and 5-HT₂C receptor modulators, where the position of the carboxamide group critically influences binding affinity and selectivity [2]. These differences render the isomers non-interchangeable in synthetic routes and biological assays, underscoring the need for precise compound selection.

Quantitative Evidence for Piperidine-2-carboxamide Differentiation: Procurement-Relevant Comparisons


Melting Point Differentiation: 2-Carboxamide vs. 3- and 4-Carboxamide Regioisomers

Piperidine-2-carboxamide exhibits a melting point range of 143–147°C [1]. In contrast, the 3-carboxamide regioisomer melts at 103–106°C , and the 4-carboxamide regioisomer at 146–150°C . This 40°C difference between the 2- and 3-carboxamide isomers directly impacts handling, crystallization, and thermal stability in synthetic processes.

Solid-State Chemistry Formulation Development Process Chemistry

Chiral Recognition: Melting Point Difference Between Racemic and Enantiopure Forms

Racemic piperidine-2-carboxamide (CAS 19889-77-1) melts at 143–147°C [1]. In contrast, the (R)-enantiomer (CAS 78088-51-4) melts significantly lower at 118–120°C , while the (S)-enantiomer (CAS 65057-28-5) exhibits a melting point of approximately 95–100°C [2]. This large difference between enantiomers and racemate (ΔT > 20°C) enables facile enantiopurity assessment via melting point measurement and informs crystallization-based chiral separation strategies.

Chiral Resolution Asymmetric Synthesis Stereochemistry

Hygroscopicity: Differential Handling Requirements vs. 4-Carboxamide Isomer

Piperidine-2-carboxamide is explicitly flagged as hygroscopic, requiring storage under inert gas to prevent moisture uptake . In contrast, piperidine-4-carboxamide (isonipecotamide) technical datasheets do not carry a hygroscopic warning and recommend standard ambient storage conditions . This difference in moisture sensitivity directly impacts handling protocols and shelf-life considerations during procurement.

Material Stability Storage Conditions Moisture Sensitivity

Lipophilicity (XLogP3) Differentiation: 2-Carboxamide vs. 3- and 4-Carboxamide Regioisomers

Piperidine-2-carboxamide has a computed XLogP3 of -0.7 [1], indicating moderate hydrophilicity. The 3-carboxamide regioisomer (racemic) has an XLogP3 of approximately 0.0 , while the 4-carboxamide regioisomer has an XLogP3 of -1.4 [2]. The 0.7–2.1 unit difference in logP translates to a predicted ~5- to 126-fold difference in octanol-water partition coefficient, significantly impacting predicted membrane permeability and solubility.

Drug-Likeness ADME Prediction Medicinal Chemistry

Privileged Scaffold Validation: 2-Carboxamide Core in High-Impact Drug Discovery Programs

The piperidine-2-carboxamide scaffold has been validated as a privileged chemotype in two distinct, high-value therapeutic areas. In ALK inhibition, a 3D-QSAR model built on 36 piperidine carboxamide derivatives (R² = 0.939, q² = 0.597) identified the 2-carboxamide orientation as critical for Karpas-299 tumor cell inhibition, leading to the design of 60 new compounds with improved potency . In GPCR modulation, 4-alkylpiperidine-2-carboxamides have yielded selective 5-HT₂C receptor positive allosteric modulators (PAMs) with in vivo efficacy in drug discrimination assays [1][2]. No comparable body of evidence exists for the 3- or 4-carboxamide isomers in these specific target classes.

Kinase Inhibition GPCR Modulation Fragment-Based Drug Discovery

Optimal Research and Industrial Application Scenarios for Piperidine-2-carboxamide (CAS 19889-77-1)


Medicinal Chemistry: ALK Inhibitor Lead Optimization

Researchers developing next-generation ALK inhibitors should prioritize piperidine-2-carboxamide as a core scaffold. A validated 3D-QSAR model (R²=0.939) demonstrates that the 2-carboxamide orientation is essential for Karpas-299 cell inhibitory activity, and the scaffold has been used to design over 60 novel analogs with predicted potency improvements . The 3- and 4-carboxamide isomers have not been validated in this context and would require substantial SAR re-evaluation.

Neuroscience: 5-HT₂C Receptor Positive Allosteric Modulator (PAM) Development

Programs targeting obesity, substance use disorders, or neuropsychiatric conditions via 5-HT₂C receptor allosteric modulation should utilize the 4-alkylpiperidine-2-carboxamide scaffold. Lead compounds from this series (e.g., CYD-1-79, CTW0415) exhibit selective potentiation of 5-HT-evoked calcium release (EC₅₀ shifts of >3-fold) and demonstrate in vivo efficacy in drug discrimination assays [1][2]. The 2-carboxamide regioisomer is critical for binding to the topographically distinct allosteric site; the 3- and 4-isomers lack this validated binding mode.

Process Chemistry: Crystallization-Driven Enantiopurity Control

For synthetic chemists requiring enantiopure piperidine-2-carboxamide building blocks, the large melting point difference between the racemate (143–147°C) and the enantiomers (R-enantiomer: 118–120°C; S-enantiomer: 95–100°C) enables straightforward enantiomeric purity assessment via melting point determination [3][4]. This physical property provides a rapid, cost-effective quality control method that is not available for the 3- or 4-carboxamide isomers, which exhibit smaller or less well-characterized melting point differences between enantiomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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